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Abstract

[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional alicyclic compound featuring both a

primary amine and a primary alcohol. This unique structural arrangement, centered on a

cyclohexane scaffold, makes it a valuable and versatile building block in synthetic organic

chemistry. Its significance is particularly pronounced in the development of pharmaceuticals

and advanced polymers. The 1,4-disubstitution pattern on the cyclohexane ring gives rise to

distinct cis and trans stereoisomers, the control and characterization of which are paramount

for its application. This guide provides a comprehensive analysis of the molecule's structure,

the conformational dynamics of its stereoisomers, methods for its spectroscopic

characterization, and its role as a key synthetic intermediate.

Fundamental Molecular Architecture
At its core, [4-(aminomethyl)cyclohexyl]methanol is composed of three key structural

elements:

Cyclohexane Scaffold: A six-carbon saturated ring that provides a rigid, three-dimensional

framework.

Aminomethyl Group (-CH₂NH₂): A primary amine functionality that serves as a nucleophile, a

base, and a reactive site for amide bond formation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b177226?utm_src=pdf-interest
https://www.benchchem.com/product/b177226?utm_src=pdf-body
https://www.benchchem.com/product/b177226?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hydroxymethyl Group (-CH₂OH): A primary alcohol functionality that can undergo oxidation,

esterification, and etherification, making it a versatile handle for molecular elaboration.

The strategic placement of these two functional groups at opposite ends (the 1 and 4 positions)

of the cyclohexane ring allows this molecule to act as a non-aromatic linker, imparting specific

conformational properties to larger molecules.

Caption: General structure of [4-(aminomethyl)cyclohexyl]methanol.

Table 1: Physicochemical Properties of [4-(Aminomethyl)cyclohexyl]methanol

Property Value Source

Molecular Formula C₈H₁₇NO [1]

Molecular Weight 143.23 g/mol [1]

CAS Number (Mixture) 1074-62-0 [1]

CAS Number (trans) 17879-23-1 [1][2]

CAS Number (cis) 30134-98-6 [3][4]

Boiling Point (Est.) 251.99 °C [1]

Density (Est.) 1 g/cm³ [1]

SMILES NCC1CCC(CO)CC1 [1]

InChIKey
WWDKVICMJWBJKJ-

UHFFFAOYSA-N
[1]

The Critical Role of Stereoisomerism
The 1,4-disubstitution on the cyclohexane ring results in two diastereomers: cis and trans. The

spatial orientation of the aminomethyl and hydroxymethyl groups dictates the molecule's overall

shape, reactivity, and suitability for specific applications, particularly in drug development where

precise three-dimensional structure is essential for biological activity.

Conformational Analysis: The Basis of Isomer Stability
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The cyclohexane ring predominantly exists in a low-energy chair conformation. In this

conformation, substituents can occupy either an axial position (perpendicular to the ring's

plane) or an equatorial position (in the plane of the ring).

trans-isomer: In its most stable chair conformation, both the aminomethyl and hydroxymethyl

groups occupy equatorial positions. This arrangement minimizes steric hindrance,

specifically the unfavorable 1,3-diaxial interactions that occur between axial substituents.

This thermodynamic stability often makes the trans isomer the preferred target in synthetic

applications.[5]

cis-isomer: In any chair conformation, the cis isomer must have one substituent in an axial

position and the other in an equatorial position. The ring can flip between two chair forms,

but one bulky group will always be in a sterically hindered axial position.

This conformational difference is not merely academic; it directly influences the physical

properties (e.g., melting point, solubility) and the biological activity of derivatives synthesized

from these isomers.
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Cis vs. Trans Chair Conformations
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Caption: Equatorial-equatorial (trans) vs. axial-equatorial (cis) conformations.

Spectroscopic Elucidation of Structure
Confirming the structure and stereochemistry of [4-(aminomethyl)cyclohexyl]methanol relies

on a combination of modern spectroscopic techniques. Each method provides a unique piece

of the structural puzzle, and together they form a self-validating system for characterization.[6]

[7]

Table 2: Key Spectroscopic Data for Structural Confirmation
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Technique Expected Observations Rationale

¹H NMR

~1.0-2.2 ppm: Complex

multiplets from cyclohexane

ring protons (CH, CH₂). The

width and splitting patterns of

the signals for protons at C1

and C4 are diagnostic for

cis/trans isomers. ~2.5-2.8

ppm: Signal for the methylene

protons adjacent to the amine

(-CH₂NH₂). ~3.4-3.7 ppm:

Signal for the methylene

protons adjacent to the

hydroxyl group (-CH₂OH).

Variable: Broad singlets for -

NH₂ and -OH protons, which

can exchange with D₂O.

Chemical shifts are determined

by the local electronic

environment. Coupling

constants (J-values) between

vicinal protons on the ring

differ significantly for axial-

axial, axial-equatorial, and

equatorial-equatorial

relationships, allowing for

stereochemical assignment.[5]

[8]

¹³C NMR

~30-45 ppm: Signals for the

cyclohexane ring carbons.

~45-50 ppm: Signal for the

carbon of the aminomethyl

group (-CH₂NH₂). ~65-70 ppm:

Signal for the carbon of the

hydroxymethyl group (-

CH₂OH).

The number of unique carbon

signals reflects the molecule's

symmetry. The more

symmetric trans-isomer may

show fewer signals than the

cis-isomer.[9]

IR Spectroscopy

3200-3500 cm⁻¹: Broad peak

(O-H stretch) overlapping with

medium peaks (N-H stretch of

primary amine). 2850-2950

cm⁻¹: Strong, sharp peaks

(aliphatic C-H stretch). ~1050

cm⁻¹: Strong peak (C-O

stretch of primary alcohol).

Each functional group absorbs

infrared radiation at a

characteristic frequency,

causing its bonds to vibrate.

This provides a "fingerprint" of

the functional groups present.

[10]

Mass Spectrometry (MS) m/z = 143: Molecular ion peak

(M⁺). Key Fragments: Loss of

Mass spectrometry provides

the molecular weight of the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b3135459
https://www.pearson.com/channels//organic-chemistry/exam-prep/set/default/15-analytical-techniquesir-nmr-mass-spect-part-2-of-4
https://www.youtube.com/watch?v=uLaeNOpBN5g
https://www.pearson.com/channels/organic-chemistry/exam-prep/set/default/15-analytical-techniquesir-nmr-mass-spect-part-1-of-4?nu=1&chapterId=fc8dd081
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


H₂O (m/z = 125), loss of NH₃

(m/z = 126), loss of ·CH₂OH

(m/z = 112), and loss of

·CH₂NH₂ (m/z = 113).

compound and reveals its

fragmentation pattern upon

ionization, which helps confirm

the connectivity of atoms.[6]

Synthetic Pathways and Methodologies
[4-(Aminomethyl)cyclohexyl]methanol is typically synthesized as an intermediate for more

complex target molecules. A common and illustrative synthetic strategy involves the selective

functionalization of a related, commercially available starting material like 1,4-

cyclohexanedimethanol. This approach highlights the importance of controlling reactivity

between two identical functional groups. A patented method provides the basis for such a

transformation.[11][12]

Experimental Protocol: Synthesis from 1,4-Cyclohexanedimethanol

This protocol is a conceptual representation based on established chemical transformations.

[12]

Objective: To selectively convert one hydroxymethyl group of 1,4-cyclohexanedimethanol into

an aminomethyl group.

Step 1: Monohalogenation.

Dissolve 1,4-cyclohexanedimethanol (1.0 eq) in a suitable solvent (e.g., toluene).

Cool the solution to 0°C.

Slowly add a halogenating agent (e.g., thionyl chloride or an HX acid, 1.0-1.1 eq) to

selectively convert one alcohol to a halide (e.g., a chloromethyl group). The stoichiometry

is critical to minimize the formation of the di-halogenated byproduct.

Allow the reaction to warm to room temperature and stir until completion, monitored by

TLC or GC.

Quench the reaction with an aqueous base, separate the organic layer, and purify the

resulting 4-(halomethyl)cyclohexyl]methanol intermediate by distillation or
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chromatography.

Step 2: Ammonolysis.

Transfer the purified intermediate into a high-pressure reactor.

Add a significant excess of aqueous or liquid ammonia.

Seal the reactor and heat to a temperature sufficient to drive the nucleophilic substitution

reaction (e.g., 80-120°C).

After the reaction is complete, cool the reactor, vent the excess ammonia, and extract the

aqueous solution with an organic solvent to isolate the final product.

Purify the crude [4-(aminomethyl)cyclohexyl]methanol by crystallization or distillation.

Step 3: Characterization and Isomer Separation.

Confirm the structure of the final product using the spectroscopic methods outlined in

Section 3 (NMR, IR, MS).

If a mixture of cis and trans isomers is obtained, they can be separated by fractional

crystallization of the free base or a suitable salt derivative, or by column chromatography.

1,4-Cyclohexanedimethanol Step 1: Selective
Monohalogenation [4-(Halomethyl)cyclohexyl]methanol Step 2: High-Pressure

Ammonolysis [4-(Aminomethyl)cyclohexyl]methanol Step 3: Purification &
Isomer Separation Pure cis or trans Isomer

Click to download full resolution via product page

Caption: Synthetic workflow from 1,4-cyclohexanedimethanol.

Applications in Medicinal Chemistry and Materials
Science
The true value of [4-(aminomethyl)cyclohexyl]methanol's structure is realized in its

application as a synthetic precursor.
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Pharmaceutical Intermediates: The molecule's stereoisomers are critical building blocks for

pharmacologically active compounds. Its most notable application is in the synthesis of

Tranexamic Acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid), an important

antifibrinolytic agent used to treat or prevent excessive blood loss.[13][14][15] The synthesis

requires the trans isomer of the precursor to ensure the correct stereochemistry in the final

drug, demonstrating a clear structure-activity relationship. The general cyclohexyl scaffold is

also found in other drugs, such as the anti-malarial Atovaquone, underscoring its utility in

medicinal chemistry.[16]

Polymer and Materials Science: As a bifunctional monomer, [4-
(aminomethyl)cyclohexyl]methanol can participate in polymerization reactions. The amine

group can react with carboxylic acids or acyl chlorides to form polyamides, while the alcohol

group can react to form polyesters or polyethers. The rigid cyclohexane unit can impart

thermal stability and mechanical strength to the resulting polymers.

Conclusion
The structure of [4-(aminomethyl)cyclohexyl]methanol is a masterful example of functional

simplicity. Its cyclohexane core provides a defined three-dimensional geometry, while the

strategically placed amine and alcohol groups offer dual reactivity. The distinction between the

thermodynamically stable trans isomer and the cis isomer is the most critical structural aspect,

profoundly influencing the properties and applications of its derivatives. Through precise

spectroscopic analysis and controlled synthesis, researchers can harness this versatile building

block to construct complex molecules with significant utility in drug discovery and materials

science.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.lehigh.edu/~kjs0/carey-13.PDF
https://www.researchgate.net/publication/397081539_Molecular_Spectroscopy_in_Organic_Chemistry_IR_NMR_and_Mass_Analysis
https://www.pearson.com/channels//organic-chemistry/exam-prep/set/default/15-analytical-techniquesir-nmr-mass-spect-part-2-of-4
https://www.pearson.com/channels//organic-chemistry/exam-prep/set/default/15-analytical-techniquesir-nmr-mass-spect-part-2-of-4
https://www.youtube.com/watch?v=uLaeNOpBN5g
https://www.pearson.com/channels/organic-chemistry/exam-prep/set/default/15-analytical-techniquesir-nmr-mass-spect-part-1-of-4?nu=1&chapterId=fc8dd081
https://www.pearson.com/channels/organic-chemistry/exam-prep/set/default/15-analytical-techniquesir-nmr-mass-spect-part-1-of-4?nu=1&chapterId=fc8dd081
https://patents.google.com/patent/CN114181077B/en
https://patents.google.com/patent/CN114181077B/en
https://patents.google.com/patent/CN110156620B/en
https://patents.google.com/patent/CN110156620B/en
https://www.derpharmachemica.com/pharma-chemica/a-new-synthetic-process-for-tranexamic-acid-from-ethyl-4oxocyclohexanecarboxylate.pdf
https://www.chemicalbook.com/synthesis/tranexamic-acid.htm
https://www.lookchem.com/404.htm
https://pdf.benchchem.com/596/Application_Notes_and_Protocols_for_4_4_Chlorophenyl_cyclohexyl_methanol.pdf
https://www.benchchem.com/product/b177226#4-aminomethyl-cyclohexyl-methanol-structure
https://www.benchchem.com/product/b177226#4-aminomethyl-cyclohexyl-methanol-structure
https://www.benchchem.com/product/b177226#4-aminomethyl-cyclohexyl-methanol-structure
https://www.benchchem.com/product/b177226#4-aminomethyl-cyclohexyl-methanol-structure
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b177226?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177226?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

